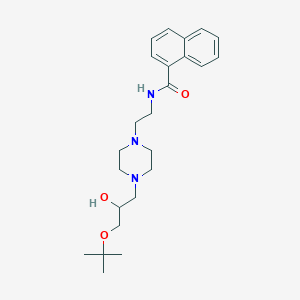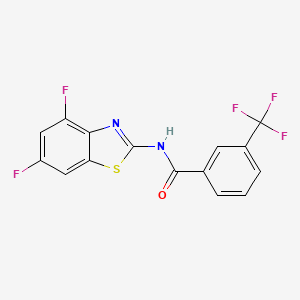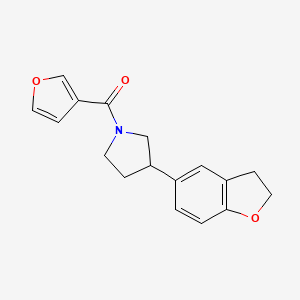![molecular formula C26H27N3O4S B2498004 2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 899942-03-1](/img/structure/B2498004.png)
2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves cyclocondensation reactions between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes, leading to sulfanylidene-tetrahydropyrimidine derivatives with potential biological activities (Sarojini et al., 2015). Such synthetic routes underscore the complexity and specificity required in the synthesis of similar complex molecules.
Molecular Structure Analysis
The molecular structure of compounds within this class often features a folded conformation around the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring, demonstrating intramolecular hydrogen bonding stabilizing the folded conformation (Subasri et al., 2016). This conformational feature is crucial for understanding the chemical behavior and interaction potential of the compound.
Chemical Reactions and Properties
Compounds structurally related to the subject chemical have shown a range of reactions, including intramolecular cyclization leading to pyridin-2(1H)-ones, indicative of the reactive nature of the thioacetamide group when engaged with heteroaryls (Savchenko et al., 2020). This reactivity is significant for further modifications and derivatizations of the core structure.
Physical Properties Analysis
The physical properties, such as crystallinity and molecular geometry, of similar compounds have been detailed through X-ray crystallography, showing how substituents and molecular conformations influence the packing and stability of these molecules in the solid state (Qu et al., 2007). Such studies are foundational for understanding the compound's behavior in various environments and potential applications.
Chemical Properties Analysis
The chemical properties of related compounds include their interaction with biological targets, as demonstrated by some derivatives exhibiting antimicrobial and antifungal activities (Rehman et al., 2016). This biological activity suggests that the compound of interest may also possess significant bioactivity, warranting further investigation.
Scientific Research Applications
Synthesis and Potential Applications
A study described the synthesis of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and tested them for anticancer activity. The most potent cytotoxic effects were observed against leukemia cell lines, highlighting the compound's relevance in cancer research (Horishny et al., 2021).
Research on crystal structures of related compounds provides insights into their molecular conformations and the potential for drug development. The studies reveal detailed information about the molecular geometry and interactions, which are crucial for understanding the biological activities of these compounds (Subasri et al., 2016); (Subasri et al., 2017).
Another study focused on the design and synthesis of classical and nonclassical antifolates, demonstrating potent dual inhibition of key enzymes involved in nucleotide synthesis. These findings suggest the potential for developing new therapeutic agents targeting cancer and microbial infections (Gangjee et al., 2008).
Antimicrobial and Enzyme Inhibition
Novel series of derivatives have been synthesized and tested for antibacterial and antifungal activities. Some compounds showed excellent activity against a panel of microorganisms, indicating their potential as antimicrobial agents (Devi et al., 2022).
A comprehensive quantum chemical analysis on a novel antiviral active molecule offers insights into its structure and potential interactions with SARS-CoV-2 protein. This research highlights the importance of structural analysis for the development of antiviral drugs (Mary et al., 2020).
properties
IUPAC Name |
2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-16(2)17-9-11-18(12-10-17)27-22(30)15-34-26-28-23-20-7-3-4-8-21(20)33-24(23)25(31)29(26)14-19-6-5-13-32-19/h3-4,7-12,16,19H,5-6,13-15H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFKZWIAMFKJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2497922.png)




![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)
![Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2497937.png)
![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)
![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)
![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)
![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)